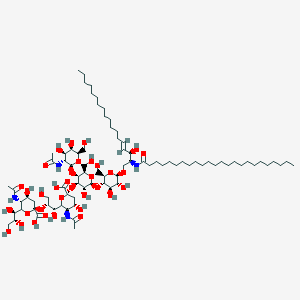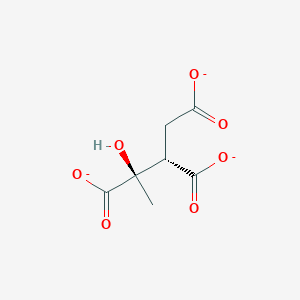
(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a tricarboxylic acid trianion and a 3-hydroxybutane-1,2,3-tricarboxylate. It is a conjugate base of a (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid.
Applications De Recherche Scientifique
Stereocontrolled Synthesis in Biochemistry
(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate, also referred to as 2-methylisocitrate, plays a role in the oxidation of propanoate to pyruvate via the methylcitrate cycle in bacteria and fungi. Research by Darley et al. (2003) achieved stereocontrolled syntheses of this compound, highlighting its importance in biochemical pathways (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Diagnostic Marker in Metabolic Diseases
The compound is a significant metabolite in body fluids of patients with inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. Podebrad et al. (1999) identified it as a crucial diagnostic marker for these conditions (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).
Synthesis and Structural Studies
Holeček et al. (1999) conducted a study on tributylstannyl citrates and tributylstannyl propane-1,2,3-tricarboxylates, providing insight into the synthesis and structural properties of related compounds (Holeček, Lyčka, Micák, Nagy, Vankó, Brus, Raj, Fun, & Ng, 1999).
Role in Atmospheric Chemistry
The compound 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene, is structurally related to (2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate. Dette et al. (2014) explored its physicochemical properties, emphasizing its relevance in atmospheric chemistry (Dette, Qi, Schröder, Godt, & Koop, 2014).
Enzymatic Reactions and Biochemical Pathways
The compound is involved in various enzymatic reactions and biochemical pathways. Aoki et al. (1995) discovered 2-Methylisocitrate dehydratase, which functions in the methylcitric acid cycle of propionate metabolism, indicating the compound's involvement in essential metabolic processes (Aoki, Uchiyama, Umetsu, & Tabuchi, 1995).
Propriétés
Nom du produit |
(2S,3R)-3-Hydroxybutane-1,2,3-tricarboxylate |
|---|---|
Formule moléculaire |
C7H7O7-3 |
Poids moléculaire |
203.13 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |
Clé InChI |
HHKPKXCSHMJWCF-WVBDSBKLSA-K |
SMILES isomérique |
C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
SMILES canonique |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




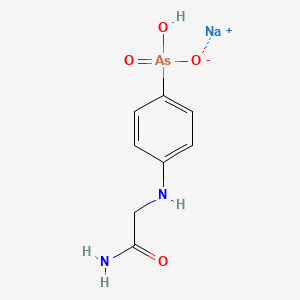
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)
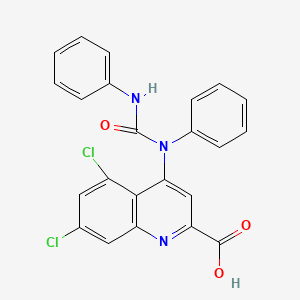
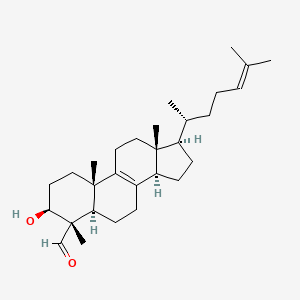
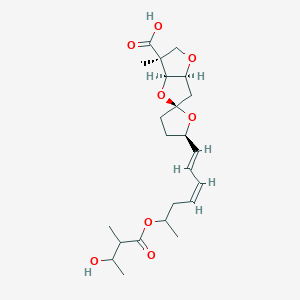
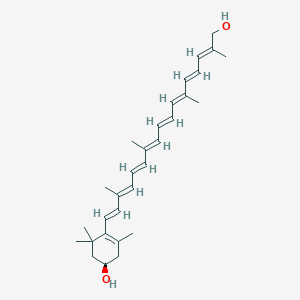

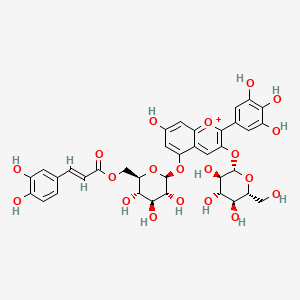
![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
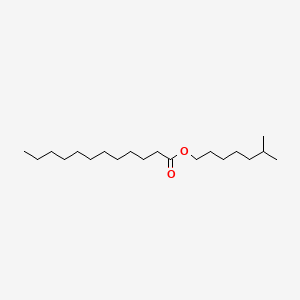
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
